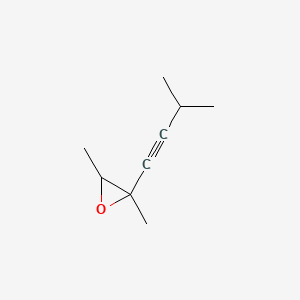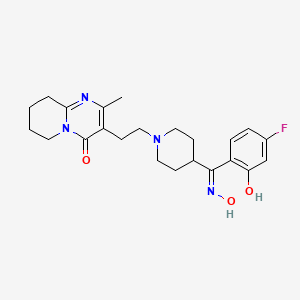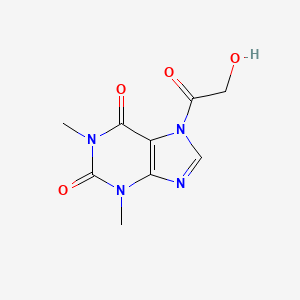![molecular formula C19H26IN4O4- B13836536 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate is a complex organic compound with the molecular formula C19H27IN4O4 It is characterized by the presence of an azido group, a hydroxy group, and an iodine atom on a benzoyl ring, which is further connected to a dodecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate typically involves multiple steps, starting with the preparation of the benzoyl ring substituted with azido, hydroxy, and iodine groups. This can be achieved through a series of substitution reactions on a benzoyl precursor. The final step involves the coupling of the substituted benzoyl ring with a dodecanoate chain through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The azido group can be reduced to an amine group.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions due to its unique functional groups.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, the hydroxy group can form hydrogen bonds, and the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate-coenzyme A
- 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoic acid cholesteryl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the azido group allows for click chemistry applications, while the iodine atom provides opportunities for halogen bonding interactions.
Propiedades
Fórmula molecular |
C19H26IN4O4- |
|---|---|
Peso molecular |
501.3 g/mol |
Nombre IUPAC |
12-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate |
InChI |
InChI=1S/C19H27IN4O4/c20-15-12-14(17(25)13-16(15)23-24-21)19(28)22-11-9-7-5-3-1-2-4-6-8-10-18(26)27/h12-13,25H,1-11H2,(H,22,28)(H,26,27)/p-1 |
Clave InChI |
BLPGXBIWGYWBIP-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=CC(=C1I)N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


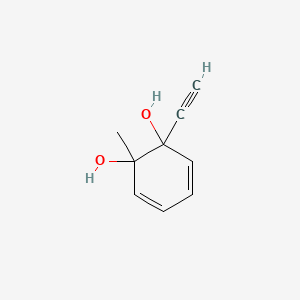
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
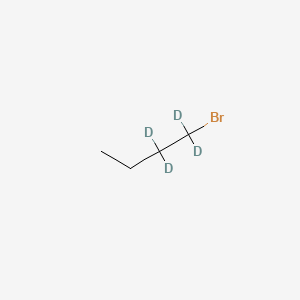

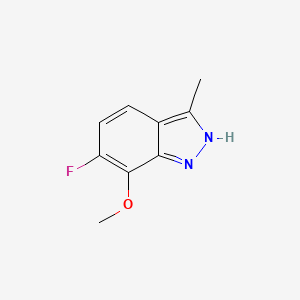

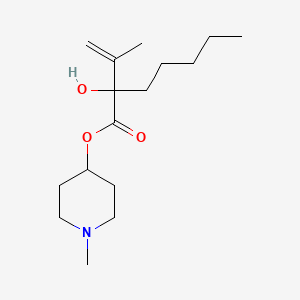
![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
